Acid Red 249

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

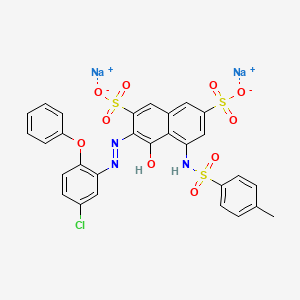

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C29H20ClN3Na2O10S3 |

|---|---|

Molecular Weight |

748.1 g/mol |

IUPAC Name |

disodium;3-[(5-chloro-2-phenoxyphenyl)diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C29H22ClN3O10S3.2Na/c1-17-7-10-21(11-8-17)44(35,36)33-24-16-22(45(37,38)39)13-18-14-26(46(40,41)42)28(29(34)27(18)24)32-31-23-15-19(30)9-12-25(23)43-20-5-3-2-4-6-20;;/h2-16,33-34H,1H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |

InChI Key |

XDBZPHDFHYZHNG-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=CC(=C4)Cl)OC5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Acid Red 249

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 249, also known by trade names such as Weak Acid Brilliant Red B, is a synthetic monoazo dye. Belonging to the acid dye class, it is characterized by its anionic nature, which allows it to bind to cationic substrates. Its primary applications are in the dyeing and printing of protein fibers like wool and silk, as well as polyamide fabrics. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis, and available analytical data, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a dark red powder.[1] Its chemical structure and general properties are summarized below.

| Property | Value |

| IUPAC Name | Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]naphthalene-2,7-disulfonate |

| C.I. Name | This compound |

| C.I. Number | 18134 |

| CAS Number | 6416-66-6 |

| Molecular Formula | C₂₉H₂₀ClN₃Na₂O₁₀S₃[2] |

| Molecular Weight | 748.11 g/mol [2] |

| Appearance | Dark red powder[1] |

| Solubility in Water | 100 g/L[3] |

| Solubility in Ethanol | Slightly soluble[1] |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| pKa | Data not available |

Behavior in Solution:

-

In aqueous solution, this compound appears red.[1]

-

The addition of hydrochloric acid to the aqueous solution maintains a red color.[1]

-

The addition of sodium hydroxide (B78521) turns the aqueous solution to a brown color.[1]

-

In concentrated sulfuric acid, it is magenta, and upon dilution, it turns pink.[1]

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.

Synthesis Workflow

Caption: Synthesis pathway of this compound.

Experimental Protocol: General Description

The manufacturing process for this compound involves the following key steps:

-

Diazotization: 5-Chloro-2-phenoxybenzenamine is diazotized using sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at a low temperature (0-5 °C) to form the corresponding diazonium salt.[4]

-

Azo Coupling: The resulting diazonium salt is then coupled with 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid.[4] This electrophilic aromatic substitution reaction forms the azo bond (-N=N-), which is the chromophore responsible for the dye's color.

Spectroscopic Properties

UV-Visible Spectroscopy

The UV-Visible absorption spectrum of this compound is dependent on its physical state and environment.

| Condition | Absorption Maxima (λmax) |

| In a Polyvinyl Alcohol (PVA) film | 520 nm, 555 nm |

| In the solid state | ~490 nm |

Experimental Protocol: UV-Visible Spectroscopy

The following is a general description of the methodology used to obtain the UV-Vis spectra of this compound in different states, as adapted from a study on its physicochemical environment.

Preparation of Films:

-

PVA Film: An aqueous solution of this compound and polyvinyl alcohol (PVA) is prepared. This solution is then applied to a polyethylene (B3416737) terephthalate (B1205515) (PET) film using a wire bar coater and dried at room temperature.

-

Solid State Film: An aqueous solution of this compound is applied directly to a PET film and dried.

Spectroscopic Measurement:

-

The absorption spectra of the prepared films are recorded using a UV-Visible spectrophotometer.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed IR and NMR spectroscopic data for this compound are not widely available in published literature. However, some commercial suppliers may provide this information upon request with a certificate of analysis.[1]

Biological Interactions and Signaling Pathways

There is no scientific evidence to suggest that this compound, a synthetic dye, is involved in any specific biological signaling pathways relevant to drug development. Its primary interactions with biological systems are related to its application in dyeing protein-based materials and potential toxicological or biodegradative effects.

Safety and Handling

Hazard Identification:

-

Harmful if swallowed.[5]

-

May cause irritation to the eyes, skin, and respiratory tract.[5]

-

Prolonged or repeated contact may cause skin irritation.[5]

Stability and Reactivity:

-

Stable under normal temperatures and pressures.[5]

-

Incompatible with strong oxidizing and reducing agents.[5]

-

Hazardous decomposition products upon combustion may include irritating and toxic fumes and gases.[5]

Personal Protective Equipment:

-

Wear appropriate protective eyeglasses or chemical safety goggles.[6]

-

Wear suitable protective gloves and clothing to prevent skin exposure.[6]

-

Use in a well-ventilated area or with a fume hood.[5]

Conclusion

This compound is a well-characterized synthetic dye with established applications in the textile industry. This guide has summarized its core chemical and physical properties based on available scientific literature and technical data sheets. While fundamental data such as its molecular structure and synthesis route are known, a comprehensive public dataset including detailed spectroscopic analyses (IR, NMR) and specific physical constants (melting point, boiling point) remains limited. For researchers and professionals in drug development, it is important to note the lack of known interactions with biological signaling pathways. Any handling of this compound should be conducted with appropriate safety precautions as outlined in its safety data sheet.

References

Acid Red 249 molecular structure and formula

An In-Depth Technical Guide to Acid Red 249

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a synthetic azo dye. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular structure, physicochemical characteristics, and applications.

Molecular Structure and Formula

This compound, also known by other names including Tracid Brilliant Red B and C.I. 18134, is a weak acid dye characterized by a single azo linkage.[1] Its chemical structure contains sulfonic acid groups, which impart water solubility.

Molecular Formula: C₂₉H₂₀ClN₃Na₂O₁₀S₃[1][2][3][4]

IUPAC Name: disodium;3-[(5-chloro-2-phenoxyphenyl)diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate[5][6]

The molecular structure of this compound is visualized in the diagram below.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 748.11 g/mol | [1][2][3][4] |

| CAS Number | 6416-66-6 | [1][2][3] |

| Appearance | Dark red powder | [1][3] |

| Solubility | Soluble in water, slightly soluble in ethanol. | [1][3] |

| C.I. Name | This compound, 18134 | [1][7] |

Experimental Information

Manufacturing Process

The synthesis of this compound involves a two-step process:

-

Diazotization: 5-Chloro-2-phenoxybenzenamine is diazotized.[1][3]

-

Coupling: The resulting diazonium salt is then coupled with 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid.[1][3]

Protocol for Dyeing Wool with this compound

This protocol provides a general guideline for dyeing wool fibers. Optimal conditions may vary depending on the specific equipment and material characteristics.

Materials:

-

This compound dye

-

Wool fabric/yarn

-

Water

-

White vinegar or acetic acid (for pH adjustment)

-

Glauber's salt (sodium sulfate) (optional, as a leveling agent)

-

Heating apparatus (e.g., dye bath, pot)

-

Stirring rod

Procedure:

-

Preparation of the Dye Bath:

-

Dissolve the required amount of this compound powder in a small amount of hot water to create a concentrated stock solution.

-

Fill the dye bath with enough water to allow the wool to be fully submerged and move freely.

-

Add the dye stock solution to the dye bath and stir thoroughly.

-

For a more even dye uptake, Glauber's salt can be added at this stage.

-

-

Scouring the Wool:

-

Pre-wash the wool with a neutral detergent to remove any impurities, oils, or sizing that may interfere with dyeing.

-

Rinse the wool thoroughly with water.

-

-

Dyeing Process:

-

Wet the scoured wool before introducing it to the dye bath to ensure even dye absorption.

-

Submerge the wet wool into the dye bath.

-

Gradually heat the dye bath to a simmer (approximately 85-95°C), stirring gently and frequently to prevent uneven dyeing and felting.

-

Once the desired temperature is reached, add white vinegar or acetic acid to the dye bath to lower the pH. This is crucial for the fixation of the acid dye to the wool fibers. A typical pH for dyeing is between 6 and 7.[2]

-

Maintain the temperature and continue to stir gently for 30-60 minutes, or until the desired color depth is achieved. The dye bath will become significantly lighter in color as the dye is absorbed by the wool.

-

-

Rinsing and Drying:

-

Allow the dye bath to cool down before removing the wool to avoid thermal shock, which can cause felting.

-

Rinse the dyed wool with water of a similar temperature, gradually decreasing the temperature with each rinse, until the water runs clear.

-

Gently squeeze out excess water and air-dry the wool away from direct sunlight.

-

Application in Inkjet Ink Formulations

This compound is utilized as a colorant in inkjet ink formulations. While specific proprietary formulations are not publicly available, a general composition of an aqueous inkjet ink containing a dye like this compound would include:

-

Colorant: this compound

-

Aqueous Carrier: Primarily deionized water.

-

Humectants: To prevent the ink from drying in the printhead nozzles. Examples include glycols (e.g., diethylene glycol), glycerol, and 2-pyrrolidinone.

-

Co-solvents: To aid in the penetration of the ink into the paper.

-

Surfactants: To adjust the surface tension of the ink for proper droplet formation and spreading on the media.

-

Biocides: To prevent microbial growth in the ink.

-

pH Buffers: To maintain a stable pH.

The interaction of this compound with components of the ink-receiving layer on paper, such as cationic polymers (dye-fixing agents) and silica (B1680970) (pigment), has been studied to understand and optimize print quality.[8]

Logical Relationships in Experimental Design

The following diagram illustrates the logical workflow for a typical spectrophotometric analysis, which could be adapted for the quantitative analysis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound - Weak Acid Brilliant Red B - from Emperor Chem [emperordye.com]

- 4. US6562115B2 - Azo dyes and their preparation and use - Google Patents [patents.google.com]

- 5. This compound [himedialabs.com]

- 6. benchchem.com [benchchem.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. HPLC Method for Analysis of Acid Red 1 on BIST A Column | SIELC Technologies [sielc.com]

Technical Guide: Synthesis of C.I. 18134 (Acid Red 88)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of C.I. 18134, an azo dye commonly known as Acid Red 88 or Fast Red A. The document details the chemical synthesis pathway, the underlying reaction mechanisms, and provides a structured experimental protocol for its laboratory-scale preparation. Quantitative data, including physical and spectral properties, are summarized for clarity. Furthermore, signaling pathway and experimental workflow diagrams are presented using the DOT language for enhanced visualization and understanding of the process. This guide is intended for professionals in chemical research and development who require a thorough understanding of the synthesis of this important compound.

Introduction

C.I. 18134, with the chemical name sodium 4-(2-hydroxy-1-naphthalenylazo)-naphthalenesulfonate, is a monoazo dye of significant industrial importance.[1][2] Its applications span various fields, including the dyeing of textiles such as wool, silk, and polyamides, as well as in the formulation of inks, stains, and soaps.[1] The synthesis of C.I. 18134 is a classic example of azo dye formation, involving a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with an activated aromatic substrate.[3] This document provides an in-depth exploration of this synthesis.

Synthesis Pathway and Mechanism

The synthesis of C.I. 18134 is achieved through the azo coupling of diazotized 4-aminonaphthalene-1-sulfonic acid (naphthionic acid) with 2-naphthol (B1666908).[1][2] The overall reaction is a two-step process.

Step 1: Diazotization of 4-Aminonaphthalene-1-sulfonic Acid

The first step is the conversion of the primary aromatic amine, 4-aminonaphthalene-1-sulfonic acid, into a diazonium salt. This reaction is typically carried out in a cold aqueous acidic solution with sodium nitrite (B80452).[3] The acid reacts with sodium nitrite to form nitrous acid (HNO₂), which then generates the electrophilic nitrosonium ion (NO⁺). The amino group of 4-aminonaphthalene-1-sulfonic acid attacks the nitrosonium ion, leading to the formation of the diazonium salt after a series of proton transfers and the elimination of water. It is crucial to maintain a low temperature (0-5 °C) during this process to prevent the unstable diazonium salt from decomposing.[4]

Step 2: Azo Coupling Reaction

The second step is an electrophilic aromatic substitution reaction where the generated diazonium salt acts as the electrophile and 2-naphthol serves as the nucleophilic coupling agent.[5] The reaction is typically carried out in an alkaline solution, which deprotonates the hydroxyl group of 2-naphthol to form the more strongly activating naphthoxide ion. The diazonium salt then attacks the electron-rich carbon at the 1-position of the 2-naphthoxide, as this position is activated by the hydroxyl group and is sterically accessible. This coupling reaction results in the formation of the azo compound, C.I. 18134.[5][6]

Quantitative Data

The following table summarizes the key quantitative data for C.I. 18134 (Acid Red 88).

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₃N₂NaO₄S | [1][2] |

| Molar Mass | 400.38 g/mol | [1][2] |

| CAS Number | 1658-56-6 | [1][2] |

| Appearance | Vivid, dark red, opaque, vitreous solid | [1] |

| Melting Point | 280 °C | [7] |

| Absorption Maximum (λmax) | 503 nm (in PBS) | [8] |

| Molar Absorptivity (ε) | 11,700 M⁻¹cm⁻¹ (at 503 nm in PBS) | [8] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of C.I. 18134.

Materials and Reagents

-

4-Aminonaphthalene-1-sulfonic acid (naphthionic acid)

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

2-Naphthol

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium chloride (NaCl)

-

Distilled water

-

Ice

-

Starch-iodide paper

Procedure

Part A: Diazotization of 4-Aminonaphthalene-1-sulfonic Acid

-

In a 250 mL beaker, prepare a suspension of 4.46 g (0.02 mol) of 4-aminonaphthalene-1-sulfonic acid in 50 mL of distilled water.

-

Add 5.4 mL of concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, dissolve 1.45 g (0.021 mol) of sodium nitrite in 10 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold suspension of 4-aminonaphthalene-1-sulfonic acid. Maintain the temperature between 0-5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes.

-

Test for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates the completion of the diazotization. If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

Part B: Azo Coupling with 2-Naphthol

-

In a 500 mL beaker, dissolve 2.88 g (0.02 mol) of 2-naphthol in 40 mL of a 10% sodium hydroxide solution.

-

Cool the 2-naphthol solution to below 5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring. A deep red precipitate of C.I. 18134 will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 1 hour to ensure the completion of the coupling reaction.

-

After 1 hour, heat the mixture to 60-70 °C to promote the precipitation of the dye.

-

Add approximately 10 g of sodium chloride to the warm mixture to salt out the dye.

-

Allow the mixture to cool to room temperature and then cool further in an ice bath.

-

Collect the precipitated dye by vacuum filtration and wash it with a small amount of cold saturated sodium chloride solution.

-

Dry the product in an oven at 100-110 °C.

Visualizations

Synthesis Pathway

Caption: Overall synthesis pathway for C.I. 18134 (Acid Red 88).

Diazotization Mechanism

Caption: Mechanism of the diazotization of a primary aromatic amine.

Azo Coupling Mechanism

Caption: Mechanism of the azo coupling of a diazonium ion with 2-naphthol.

Experimental Workflow

Caption: Experimental workflow for the synthesis of C.I. 18134.

References

- 1. Acid red 88 - Wikipedia [en.wikipedia.org]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Azo coupling - Wikipedia [en.wikipedia.org]

- 6. cuhk.edu.hk [cuhk.edu.hk]

- 7. Acid red 88, technical grade | 1658-56-6 | FA41280 [biosynth.com]

- 8. PhotochemCAD | Acid Red 88 [photochemcad.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Aminopenicillanic Acid (CAS 551-16-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 6-Aminopenicillanic acid (6-APA), a foundational molecule in the development of semi-synthetic penicillin antibiotics. This document outlines key quantitative data, details relevant experimental methodologies, and visualizes the enzymatic synthesis pathway involving 6-APA.

Introduction

6-Aminopenicillanic acid (6-APA), with the CAS number 551-16-6, is the fundamental chemical nucleus of all penicillin antibiotics.[1][2][3] It is a critical intermediate produced through the enzymatic hydrolysis of penicillin G, which is obtained from the fermentation of Penicillium mold.[4][5][6] The chemical structure of 6-APA features a β-lactam ring fused to a thiazolidine (B150603) ring, with a free amino group at the 6-position. This amino group allows for the attachment of various side chains, leading to the creation of a wide array of semi-synthetic penicillins with diverse antibacterial activities and pharmacological properties.[1][2][4] A thorough understanding of its physicochemical properties is paramount for its production, purification, and derivatization in the pharmaceutical industry.

Physicochemical Properties

The physicochemical characteristics of 6-APA are summarized in the tables below, providing a clear reference for its physical and chemical properties.

Table 1: General and Physical Properties of 6-Aminopenicillanic Acid

| Property | Value |

| Molecular Formula | C₈H₁₂N₂O₃S |

| Molecular Weight | 216.26 g/mol [2][4] |

| Appearance | White to cream crystalline powder[7][8] |

| Melting Point | 198-200 °C (with decomposition)[4][9][10] |

| Density | 1.3418 g/cm³ (rough estimate)[9] |

| Optical Activity | [α]22/D +276.3° (c = 1.2 in 0.1 M HCl) |

Table 2: Solubility and Partitioning Characteristics of 6-Aminopenicillanic Acid

| Property | Value |

| Water Solubility | Slightly soluble; 0.4 g/100 mL[3][9] |

| Solubility in Other Solvents | Soluble in water and hydrochloric acid.[4][9][10] Insoluble in butyl acetate (B1210297), ethanol, or acetone (B3395972).[9] Also reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5] |

| log P | 0.600[3] |

| Acidic pKa | 2.3[2] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters of 6-APA are outlined below. These protocols are based on established analytical techniques.

3.1. Determination of Melting Point

The melting point of 6-APA is a key indicator of its purity and is typically determined using a melting point apparatus or by differential scanning calorimetry (DSC).

-

Methodology:

-

A small, dry sample of 6-APA is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point. For 6-APA, decomposition is also noted.[7]

-

3.2. Determination of Solubility

The solubility of 6-APA in various solvents is crucial for its extraction, purification, and formulation. A common method for determining solubility is the synthetic method with laser monitoring.

-

Methodology:

-

A known mass of the solvent (e.g., water, aqueous salt solution) is placed in a thermostatted vessel equipped with a magnetic stirrer and a laser beam passing through it.[7]

-

The temperature is maintained at the desired level with a precision thermometer.[7]

-

A known mass of 6-APA is added to the solvent. Initially, the solid particles will block the laser beam.[7]

-

As the 6-APA dissolves with continuous stirring, the intensity of the laser beam passing through the solution increases.[7]

-

The point at which the laser beam intensity stabilizes indicates that all the solid has dissolved, and this concentration is recorded as the solubility at that temperature.[7]

-

3.3. Spectrophotometric Determination of 6-Aminopenicillanic Acid

Spectrophotometry can be used for the quantitative determination of 6-APA, often employed in process monitoring and quality control. This method is based on the reaction of 6-APA with a chromogenic reagent.

-

Methodology using Bromothymol Blue (BTB):

-

Reagents: Prepare a standard solution of 6-APA, a 2 x 10⁻³M solution of BTB, and an acetate buffer solution (pH 5.6).[11]

-

Procedure: To a 25 ml volumetric flask, add a known aliquot of the 6-APA solution, 2.5 ml of the BTB solution, 5 ml of acetone (to achieve 30% v/v), and 12.5 ml of the acetate buffer.[11]

-

Dilute to the mark with water and allow the reaction to proceed for 20 minutes at 20-25 °C.[11]

-

Measurement: Measure the absorbance of the resulting green complex at 616 nm against a reagent blank using a spectrophotometer.[11]

-

A calibration curve is constructed by plotting absorbance versus concentration of standard 6-APA solutions to determine the concentration of unknown samples.

-

Visualizations

The following diagrams illustrate key processes and relationships involving 6-Aminopenicillanic acid.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 6-Aminopenicillanic acid | C8H12N2O3S | CID 11082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-APA - Wikipedia [en.wikipedia.org]

- 4. 6-Aminopenicillanic acid CAS#: 551-16-6 [m.chemicalbook.com]

- 5. 6-Aminopenicillanic acid | CAS:551-16-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 6-Aminopenicillanic acid, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. chembk.com [chembk.com]

- 10. 6-Aminopenicillanic acid | 551-16-6 [chemicalbook.com]

- 11. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

An In-depth Technical Guide to the Solubility of Acid Red 249

This technical guide provides a comprehensive overview of the solubility of Acid Red 249 in various solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles qualitative and quantitative solubility data, details relevant experimental methodologies, and presents a generalized workflow for solubility determination.

Introduction to this compound

This compound, also known as C.I. This compound or Tracid Brilliant Red B, is a monoazo weak acid dye.[1] Its chemical formula is C₂₉H₂₀ClN₃Na₂O₁₀S₃, with a molecular weight of 748.11 g/mol .[2][3][4][5] It appears as a dark red or crimson powder.[2][4][6] The dye is primarily utilized in the dyeing and printing of protein fibers such as wool and silk, as well as polyamide fibers like nylon.[2][3][4][5] It also finds applications in the coloring of leather, paper, and as a component in inks.[1] Understanding its solubility is critical for its application in these various fields and for any potential research into new uses.

Physicochemical Properties

The color of this compound in solution is highly dependent on the chemical environment. In a neutral aqueous solution, it is red.[6][7] When hydrochloric acid is added, the solution remains red, but the addition of sodium hydroxide (B78521) causes it to turn brown.[2][3][5][6] In concentrated sulfuric acid, this compound dissolves to form a magenta solution, which becomes pink upon dilution.[2][3][5][6]

Solubility of this compound

The solubility of this compound varies significantly across different solvents. It is generally characterized by its high solubility in water and limited solubility in organic solvents like ethanol.

The following table summarizes the available quantitative data on the solubility of this compound.

| Solvent | Concentration | Temperature | Method | Source |

| Water | 160.71 g/L | 20°C | Not Specified | [7] |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (50 g/L) | Not Specified | Ultrasonic assistance required | [8][9] |

-

Water : Described as soluble or easily soluble.[1][4][6][10]

-

Ethanol : Described as slightly soluble.[2][3][4][5][6] The resulting solution is magenta.[6]

Experimental Protocols for Solubility Determination

Precise and reproducible methods are essential for determining the solubility of a compound. Below is a generalized protocol adapted from established methodologies for chemical solubility testing.[11]

This protocol employs a tiered approach to determine the solubility of this compound in a given solvent.

-

Preparation of Stock Solution (Tier 1) :

-

Dissolution Procedure :

-

Step A (Mixing) : Gently mix the solution at room temperature by vortexing the tube for 1-2 minutes.[11] Visually inspect for any undissolved particles against a light and dark background.

-

Step B (Sonication) : If the compound is not fully dissolved, place the tube in a water bath sonicator for up to 5 minutes.[11] Re-inspect for solubility.

-

Step C (Warming) : If solids remain, warm the solution to 37°C for a period of 5 to 60 minutes, for instance, in a calibrated water bath or incubator.[11] Re-inspect for solubility.

-

-

Tiered Concentration Adjustment :

-

If complete solubility is not achieved at the initial concentration, proceed to Tier 2.

-

Add a sufficient volume of the solvent to decrease the concentration by a factor of 10 (e.g., to 2 mg/mL).[11]

-

Repeat the dissolution procedure (Steps A-C).[11]

-

Continue this process of serial dilution until complete dissolution is observed. The lowest concentration at which the compound fully dissolves is recorded as its solubility under the tested conditions.

-

-

Confirmation and Quantification :

-

For precise quantification, especially in studies of precipitation, a sample of the saturated solution can be centrifuged to pellet any undissolved solid.[12]

-

The concentration of the dissolved dye in the supernatant can then be determined using a technique such as UV-Vis spectrophotometry by measuring the absorbance at its λmax and comparing it to a standard curve.[12]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the systematic determination of solubility as described in the protocol.

Caption: Diagram 1: A flowchart illustrating the tiered experimental approach to determining the solubility of this compound.

References

- 1. colorantsgroup.com [colorantsgroup.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound|CAS NO.6416-66-6 [chinainterdyes.com]

- 4. China this compound Suppliers, Manufacturers, Factory - Wholesale Price - TIANYA [dyesupplier.com]

- 5. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 6. This compound - Weak Acid Brilliant Red B - from Emperor Chem [emperordye.com]

- 7. chembk.com [chembk.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. hztya.com [hztya.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. imaging.org [imaging.org]

Spectroscopic Profile of Acid Red 249: A Technical Guide

Introduction

Acid Red 249, identified by CAS number 6416-66-6 and C.I. 18134, is a single azo dye with the molecular formula C₂₉H₂₀ClN₃Na₂O₁₀S₃ and a molecular weight of 748.11 g/mol .[1][2][3] This dark red, water-soluble powder is utilized in the textile industry for dyeing wool, silk, and polyamide fabrics.[1][4] Understanding its spectroscopic characteristics is crucial for quality control, analytical method development, and research into its interactions with various substrates and biological systems. This technical guide provides a summary of available spectroscopic data for this compound, including UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with generalized experimental protocols for obtaining such data.

Chemical Structure

The chemical structure of this compound is fundamental to interpreting its spectroscopic data. It is synthesized by the diazo coupling of 5-chloro-2-phenoxybenzenamine with 8-(4-methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid.[1][3]

Spectroscopic Data

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the dye molecule and is commonly used for quantitative analysis and color characterization.

Quantitative Data

| Wavelength (λmax) | Solvent/Medium | Reference |

| 510 nm | Aqueous Solution ("Acid Red B") | [5] |

| 520 nm, 555 nm | Polyvinyl Alcohol (PVA) Film | [6] |

| 250-350 nm, 450-550 nm | Aqueous Solution ("Acid Red B") | [5] |

Note: "Acid Red B" is a common name that may refer to this compound; however, dye nomenclature can be inconsistent.

The absorption in the visible region (around 510-555 nm) is attributed to the π→π* electronic transitions within the extensive conjugated system of the azo dye. The absorptions in the ultraviolet region (250-350 nm) are likely due to π→π* transitions within the aromatic rings of the molecule.[5]

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | O-H, N-H | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| ~1600 | N=N (Azo) | Stretching |

| 1620-1580, 1500-1450 | Aromatic C=C | Stretching |

| 1370-1330, 1180-1160 | S=O (Sulfonate) | Asymmetric & Symmetric Stretching |

| 1260-1000 | C-O, C-N | Stretching |

| 880-800 | Aromatic C-H | Out-of-plane Bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Specific ¹H and ¹³C NMR data for this compound are not publicly available. However, a general understanding of the expected spectral regions for the different types of protons and carbons can be inferred from its structure. The complexity of the molecule, with its multiple aromatic rings and substituents, would lead to a complex NMR spectrum with many overlapping signals. Advanced techniques such as 2D NMR (e.g., COSY, HMBC, HSQC) would be necessary for complete spectral assignment.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for azo dyes like this compound.

UV-Visible Spectroscopy

Objective: To determine the absorption maxima (λmax) and quantify the concentration of the dye in solution.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in a suitable solvent (e.g., deionized water, methanol, or ethanol). From the stock solution, prepare a series of dilutions to create a calibration curve.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Scan the samples over a wavelength range of 200-800 nm.[5]

-

Use the solvent as a blank for baseline correction.

-

Record the absorbance at the determined λmax for each dilution.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration.

-

Determine the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length, and c is the concentration).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the dye molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the dry dye powder with potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid dye powder directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of the dye.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical for sample solubility and to avoid interfering signals.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in the assignment of signals.

-

-

Data Analysis:

-

Process the raw data (Fourier transformation, phasing, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign them to specific protons and carbons in the molecule.

-

Logical Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis.

Caption: General workflow for spectroscopic analysis of this compound.

Caption: Logical relationship between molecular structure and spectroscopic data.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Acid Red 249

Disclaimer: Publicly available scientific literature and safety data sheets lack specific quantitative data on the thermal stability and degradation of Acid Red 249. This guide provides a framework for analysis based on general knowledge of azo dyes and standard analytical techniques. The experimental protocols and degradation pathways described are representative and should be adapted for specific laboratory conditions and instrumentation.

Introduction

This compound (C.I. 18134) is a single azo class dye used in the textile industry for dyeing wool, silk, and polyamide fabrics. Understanding the thermal stability of such dyes is critical for ensuring safety during manufacturing, storage, and application, as well as for predicting their environmental fate. High temperatures can lead to the degradation of the dye molecule, potentially forming hazardous byproducts. This technical guide outlines the known stability of this compound and presents standardized methodologies for its comprehensive thermal analysis.

General Stability and Hazardous Decomposition

Based on available Safety Data Sheets (SDS), this compound is described as a stable compound under normal conditions of temperature and pressure. However, exposure to excess heat and strong oxidants should be avoided.[1]

Upon thermal decomposition, this compound is expected to generate irritating and toxic fumes and gases.[1] While specific decomposition products have not been documented in the available literature, the thermal breakdown of azo dyes can lead to the formation of hazardous compounds, including aromatic amines, oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx).[2]

Quantitative Thermal Analysis Data

No specific experimental data for the thermal degradation of this compound, such as onset decomposition temperature or weight loss percentages at specific temperatures, is currently available in published literature. For illustrative purposes, the following tables represent how such data would be presented.

Table 1: Representative Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 30 - 150 | Data not available | Loss of adsorbed moisture/solvents |

| 150 - 300 | Data not available | Initial decomposition of organic side chains |

| 300 - 550 | Data not available | Major decomposition of the core molecular structure |

| > 550 | Data not available | Carbonization of the organic residue |

Table 2: Representative Differential Scanning Calorimetry (DSC) Data

| Peak Temperature (°C) | Enthalpy Change (ΔH) | Thermal Event |

| Data not available | Data not available | Glass Transition (Tg) |

| Data not available | Data not available | Crystallization (Tc) |

| Data not available | Data not available | Melting (Tm) |

| Data not available | Data not available | Onset of Decomposition |

Experimental Protocols for Thermal Analysis

To determine the quantitative data outlined in Section 3.0, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.

4.1 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This method is used to determine the thermal stability and decomposition profile of a material.

-

Objective: To determine the temperatures at which this compound degrades and the percentage of mass lost at each stage.

-

Instrumentation: A high-precision thermogravimetric analyzer.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Instrument Setup: Purge the TGA furnace with an inert gas, such as nitrogen, at a consistent flow rate (e.g., 20-50 mL/min) to create a non-oxidative environment.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 900 °C) at a linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: Continuously record the sample's mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to identify the onset temperature of decomposition and temperatures of maximum mass loss rates.

-

4.2 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the onset of decomposition.

-

Objective: To identify phase transitions and the exothermic or endothermic nature of the decomposition of this compound.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample and hermetically seal it in an aluminum DSC pan. Use an empty, sealed aluminum pan as a reference.

-

Instrument Setup: Place both pans in the DSC cell and purge with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: Subject the sample and reference to a controlled temperature program. A typical program includes a heating-cooling-heating cycle to remove the sample's thermal history (e.g., heat from 30 °C to 250 °C, cool to 30 °C, then reheat to 500 °C at a rate of 10 °C/min).

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram to identify endothermic and exothermic peaks, which correspond to phase transitions or the onset of decomposition.

-

Visualizations: Workflows and Pathways

5.1 Experimental Workflow for Thermal Analysis

The following diagram illustrates a standard workflow for evaluating the thermal stability of a chemical compound like this compound.

5.2 Hypothetical Thermal Degradation Pathway

While the specific degradation products of this compound are unknown, azo dyes generally degrade via the cleavage of the nitrogen-nitrogen double bond (-N=N-). This initial fragmentation is typically followed by further breakdown of the resulting aromatic structures.

Conclusion

This technical guide summarizes the currently available information on the thermal stability of this compound and provides a detailed framework for its experimental investigation. While qualitative data suggests stability under normal conditions, the lack of quantitative thermal analysis data represents a significant knowledge gap. The experimental protocols for TGA and DSC outlined herein provide a clear path for researchers to determine the precise thermal degradation profile of this compound. Such studies are essential for a complete understanding of its properties, ensuring safe handling, and assessing its lifecycle impact.

References

The Dawn of Synthetic Color: A Technical Guide to the Historical Discovery and Development of Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical discovery and development of azo dyes, a class of synthetic organic compounds that revolutionized the textile industry and unexpectedly paved the way for modern chemotherapy. This document details the key scientific breakthroughs, presents detailed experimental protocols for seminal azo dyes, and summarizes their physicochemical properties for comparative analysis.

The Serendipitous Discovery and the Birth of an Industry

The mid-19th century was a period of intense innovation in organic chemistry. The burgeoning textile industry, reliant on natural dyes that were often expensive and inconsistent, created a significant demand for synthetic alternatives. While William Henry Perkin's accidental discovery of mauveine in 1856 is often credited with sparking the synthetic dye industry, the development of azo dyes soon followed, offering a vast new palette of vibrant and lightfast colors.

A pivotal moment came in 1858 when the German chemist Johann Peter Griess discovered the diazotization reaction. He found that treating an aromatic amine with nitrous acid produced a relatively stable diazonium salt. This discovery laid the foundation for the synthesis of a vast array of new compounds.

The first true azo dye, Bismarck Brown , was prepared by Carl Alexander von Martius in 1863. This was followed by the synthesis of the first commercially successful azo dye, Aniline (B41778) Yellow (p-aminoazobenzene), which, although sensitive to acid, became an important intermediate for other dyes. These early discoveries triggered a cascade of research, leading to the development of thousands of azo dyes with a wide spectrum of colors and properties tailored for various applications.

Quantitative Data of Early Azo Dyes

The following tables summarize key quantitative data for some of the earliest and most significant azo dyes. This information is crucial for understanding their chemical nature and for comparative studies.

| Dye Name | Year of Discovery | Discoverer(s) | Colour Index Name |

| Aniline Yellow | 1861 | C. Mene | C.I. Solvent Yellow 1 |

| Bismarck Brown Y | 1863 | C. A. von Martius | C.I. Basic Brown 1 |

| Para Red | 1880s | von Gallois & Ullrich | C.I. Pigment Red 1 |

Table 1: Historical Overview of Key Early Azo Dyes

| Dye Name | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | λmax (nm) |

| Aniline Yellow | C₁₂H₁₁N₃ | 197.24 | 123-126 | 381, 465[1][2] |

| Bismarck Brown Y | C₁₈H₁₈N₈·2HCl | 419.31 | >300 | 457[3] |

| Bismarck Brown R | C₂₁H₂₄N₈·2HCl | 461.39 | >300 | 468[4] |

| Para Red | C₁₆H₁₁N₃O₃ | 293.28 | 248-252[5] | 488, 493[5][6] |

Table 2: Physicochemical Properties of Early Azo Dyes

Experimental Protocols for the Synthesis of Key Azo Dyes

The synthesis of azo dyes typically involves two key steps: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a coupling agent, such as a phenol (B47542) or another aromatic amine. The following are detailed protocols for the synthesis of Aniline Yellow and Para Red.

Synthesis of Aniline Yellow (p-Aminoazobenzene)

Aniline yellow is synthesized through the coupling reaction of benzenediazonium (B1195382) chloride with aniline in an acidic medium.

Experimental Workflow:

Caption: Workflow for the synthesis of Aniline Yellow.

Methodology:

-

Preparation of Benzenediazonium Chloride:

-

In a 250 mL beaker, dissolve 9.3 g (0.1 mol) of aniline in 25 mL of concentrated hydrochloric acid and 25 mL of water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a cold solution of 7.0 g (0.1 mol) of sodium nitrite (B80452) in 20 mL of water, keeping the temperature below 5 °C.

-

-

Azo Coupling:

-

In a separate 600 mL beaker, dissolve 9.3 g (0.1 mol) of aniline in 100 mL of 2M hydrochloric acid.

-

Cool this solution in an ice bath.

-

Slowly, and with vigorous stirring, add the freshly prepared benzenediazonium chloride solution to the cold aniline solution.

-

A yellow precipitate of Aniline Yellow will form.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent like ethanol (B145695) to obtain pure Aniline Yellow.

-

Synthesis of Para Red (1-(4-Nitrophenylazo)-2-naphthol)

Para Red is an insoluble azo pigment formed by the coupling of diazotized p-nitroaniline with 2-naphthol (B1666908).

Experimental Workflow:

Caption: Workflow for the synthesis of Para Red.

Methodology:

-

Preparation of p-Nitrobenzenediazonium Chloride:

-

In a 100 mL beaker, suspend 1.38 g (0.01 mol) of p-nitroaniline in 20 mL of water and 2.5 mL of concentrated hydrochloric acid.

-

Heat the mixture gently to dissolve the amine, then cool it to 0-5 °C in an ice bath.

-

Slowly add a cold solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water, maintaining the temperature below 5 °C.

-

-

Preparation of the Coupling Solution:

-

In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 25 mL of 10% sodium hydroxide (B78521) solution.

-

Cool this solution to 5 °C in an ice bath.

-

-

Azo Coupling:

-

Slowly, and with vigorous stirring, add the cold p-nitrobenzenediazonium chloride solution to the cold 2-naphthol solution.

-

A brilliant red precipitate of Para Red will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes.

-

-

Isolation and Purification:

-

Collect the pigment by vacuum filtration.

-

Wash the product thoroughly with cold water until the filtrate is neutral.

-

Dry the purified Para Red in an oven at a low temperature.

-

Azo Dyes in Medicine: The Story of Prontosil

The utility of azo dyes extended beyond the textile industry into the realm of medicine. The German physician and bacteriologist Paul Ehrlich hypothesized that dyes could be used as "magic bullets" to selectively target and kill pathogens without harming the host. This concept laid the groundwork for chemotherapy.

In the early 1930s, at the Bayer laboratories, a team led by Gerhard Domagk was systematically screening synthetic dyes for antibacterial activity. In 1932, they discovered that a red azo dye named Prontosil was remarkably effective in treating streptococcal infections in mice. This was a groundbreaking discovery, as there were no effective treatments for systemic bacterial infections at the time. For his discovery, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.

Interestingly, Prontosil was found to be inactive against bacteria in vitro. It was later discovered by researchers at the Pasteur Institute in France that Prontosil is a prodrug . In the body, it is metabolized by azoreductases, primarily in the liver, which cleave the azo bond to release the active antimicrobial agent, sulfanilamide .

Metabolic Activation of Prontosil

The metabolic pathway of Prontosil to its active form, sulfanilamide, is a classic example of prodrug activation.

Caption: Metabolic activation of Prontosil to Sulfanilamide.

Sulfanilamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase, which is essential for the synthesis of folic acid. Bacteria need to synthesize their own folic acid, while humans obtain it from their diet. This selective inhibition of a crucial bacterial metabolic pathway is the basis for the antibacterial action of sulfa drugs.

Conclusion

The discovery and development of azo dyes represent a landmark achievement in the history of industrial and medicinal chemistry. From their origins as vibrant colorants that transformed the textile industry to their unexpected role as the first effective antibacterial agents, azo compounds have had a profound and lasting impact. The principles of their synthesis and the understanding of their biological activity continue to be relevant in the fields of materials science, drug discovery, and biotechnology. This guide has provided a technical overview of the foundational discoveries, detailed experimental procedures, and key applications that underscore the enduring significance of this versatile class of molecules.

References

In-Depth Technical Guide: Safety and Handling of Acid Red 249

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Acid Red 249, a synthetic dye used in various industrial and research applications. The following sections detail the chemical and physical properties, toxicological data, handling and storage procedures, emergency protocols, and waste disposal of this compound. This document is intended for use by professionals in laboratory and manufacturing settings.

Chemical and Physical Properties

This compound is a dark red powder.[1] It is an anionic dye, soluble in water and slightly soluble in ethanol.[2][3] The molecular formula is C29H20ClN3Na2O10S3, and it has a molecular weight of 748.11 g/mol .[2][4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Appearance | Dark red powder | [1][3] |

| CAS Number | 6416-66-6 | [4][6] |

| Molecular Formula | C29H20ClN3Na2O10S3 | [4][5][7] |

| Molecular Weight | 748.11 g/mol | [4][5][7] |

| Solubility | Soluble in water, slightly soluble in ethanol | [2][3] |

| pH | 7.5 (in aqueous solution) | [4] |

| Odor | Odorless | [4] |

| Stability | Stable under normal temperatures and pressures | [4] |

Toxicological Information

Detailed toxicological studies on this compound are limited. Most available safety data sheets indicate that specific LD50 and LC50 values have not been determined.[4] However, the substance is considered harmful if swallowed, and may cause irritation to the skin, eyes, and respiratory tract.[4]

Table 2: Summary of Toxicological Data for this compound

| Endpoint | Result | References |

| Acute Oral Toxicity | Harmful if swallowed. May cause gastrointestinal irritation. | [4] |

| Acute Dermal Toxicity | May cause skin irritation in sensitive individuals. | [4] |

| Acute Inhalation Toxicity | May cause irritation of the respiratory tract. | [4] |

| Eye Irritation | May cause irritation and inflammation. | [4] |

| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA. | [4] |

| Mutagenicity | Mutagenicity data has been reported, but specific results are not readily available. | [4] |

| LD50/LC50 | Data not available. | [4] |

Handling and Storage

Proper handling and storage of this compound are crucial to minimize exposure and ensure safety in the laboratory.

Handling

-

Ventilation: Use with adequate ventilation to minimize dust generation and accumulation.[4] Local exhaust ventilation is recommended.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (such as nitrile or butyl rubber), safety goggles with side shields, and a lab coat.[4][6] In dusty conditions, a NIOSH-approved respirator should be worn.[4]

-

Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]

Storage

-

Conditions: Store in a cool, dry, well-ventilated area.[4][6]

-

Containers: Keep containers tightly closed to prevent contamination and moisture absorption.[4][6]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[4][6]

Emergency Procedures

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures | References |

| Inhalation | Move the exposed person to fresh air. If breathing is difficult, seek medical attention. | [6] |

| Skin Contact | Wash the affected area with soap and water. If irritation persists, seek medical attention. | [6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention. | [6] |

| Ingestion | Do not induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention. | [6] |

Spill Response

In the event of a spill, follow these procedures to ensure safe cleanup:

-

Evacuate: Evacuate unnecessary personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further spread of the material.

-

Absorb: For small spills, use an inert absorbent material.

-

Collect: Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.[6] Avoid generating dust.[6]

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.

Caption: Workflow for handling an this compound spill.

Fire-Fighting Measures

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as carbon dioxide, dry chemical powder, or foam.[6]

-

Hazardous Combustion Products: Burning may produce irritating and toxic fumes, including oxides of carbon, nitrogen, and sulfur.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[6]

Ecological Information

There is limited data available on the ecological effects of this compound.[8] As with many synthetic dyes, it is important to prevent its release into the environment.

Table 4: Ecological Data for this compound

| Parameter | Result | References |

| Toxicity to fish | No data available | [8] |

| Toxicity to daphnia and other aquatic invertebrates | No data available | [8] |

| Toxicity to algae | No data available | [8] |

Disposal Considerations

Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols

Detailed experimental protocols for the toxicological and ecological assessment of this compound are not publicly available. The data presented in this guide are derived from standard Safety Data Sheets provided by manufacturers and suppliers. For specific experimental use, it is recommended to consult the supplier's most recent SDS and conduct a thorough risk assessment.

Conclusion

This compound is a useful dye in various applications, but it requires careful handling to mitigate potential hazards. Adherence to the safety precautions outlined in this guide, including the use of appropriate personal protective equipment, proper storage, and established emergency procedures, is essential for maintaining a safe working environment. Researchers and laboratory personnel should familiarize themselves with this information before working with this compound.

References

- 1. cncolorchem.com [cncolorchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. lociforensics.nl [lociforensics.nl]

- 5. medchemexpress.com [medchemexpress.com]

- 6. echemi.com [echemi.com]

- 7. This compound - Weak Acid Brilliant Red B - from Emperor Chem [emperordye.com]

- 8. imaging.org [imaging.org]

An In-depth Technical Guide to the Ecological Information and Toxicity of Acid Red 249

Disclaimer: Direct experimental data on the ecological and toxicological properties of Acid Red 249 is largely unavailable in publicly accessible literature. This guide provides an assessment based on data from structurally similar monoazo dyes, namely C.I. Acid Red 14 and C.I. Acid Red 18, to infer the potential environmental and health hazards of this compound. The information presented herein should be interpreted with caution and serves as a preliminary guide for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a monoazo dye characterized by a complex chemical structure: Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate. Its key structural features include a naphthalene (B1677914) disulfonic acid core, a substituted phenyl ring with chloro and phenoxy groups, and a sulfonylamino group. The presence of multiple sulfonate groups suggests high water solubility, which influences its environmental mobility and biological availability. Due to the general lack of specific ecotoxicological and toxicological data for this compound, this whitepaper will leverage analogue data to provide a comprehensive overview of its potential risks.

Mammalian Toxicity (Analogue-Based Assessment)

The acute and chronic toxicity of this compound has not been extensively studied. However, data from structurally related acid red dyes, C.I. Acid Red 14 and C.I. Acid Red 18, can provide insights into its potential toxicological profile.

Acute Toxicity

Based on data from analogue compounds, this compound is expected to have low acute toxicity via oral and dermal routes of exposure.

| Analogue Compound | Test Organism | Route of Exposure | LD50 Value | Citation |

| C.I. Acid Red 14 | Rat (male/female) | Oral | > 10,000 mg/kg bw | [1] |

| C.I. Acid Red 14 | Rat (male/female) | Dermal | > 2,000 mg/kg bw | [1] |

| C.I. Acid Red 18 | Rat | Oral | > 8,000 mg/kg bw | [2] |

Chronic Toxicity and Other Endpoints

Chronic toxicity data for direct analogues is limited. A study on C.I. Acid Red 18 in rats established a No-Observed-Effect-Level (NOEL).

| Analogue Compound | Test Organism | Study Type | NOEL | Observations | Citation |

| C.I. Acid Red 18 | Wistar Rat | 3-Generation Feeding Study | 500 mg/kg bw/day | Pink coloration of fur, soft feces at higher doses. | [2] |

Genotoxicity: While mutagenicity data for this compound is not available, some reports on analogue compounds exist. For instance, C.I. Acid Red 18 has been reported to cause colon-specific DNA damage in mice when the intact dye reaches the intestine[3].

Ecological Information (Analogue-Based Assessment)

The environmental fate and effects of this compound are largely uncharacterized. The high water solubility suggested by its structure indicates a potential for dispersal in aquatic environments. Data from C.I. Acid Red 14 provides a preliminary understanding of its potential aquatic toxicity.

Aquatic Toxicity

| Analogue Compound | Test Organism | Test Duration | Endpoint | Value (mg/L) | Citation |

| C.I. Acid Red 14 | Daphnia magna | 48 hours | EC50 | 115.097 | [1] |

| C.I. Acid Red 14 | Chlorella vulgaris | 72 hours | EC50 | 34.823 | [1] |

Biodegradability and Environmental Fate

Azo dyes, in general, are known for their persistence in the environment and are often resistant to aerobic biodegradation[4]. The degradation of C.I. Acid Red 14 has been investigated using advanced oxidation processes, which suggests that under specific conditions, mineralization is possible[5][6]. The anaerobic degradation of azo dyes can lead to the formation of aromatic amines, which may be more toxic than the parent compound[7].

Bioaccumulation: There is no specific data on the bioaccumulation potential of this compound. However, a study on C.I. Acid Red 18 showed that it could be accumulated by the fungus Schizophyllum commune[8].

Toxicity of Potential Breakdown Products

A significant concern with azo dyes is the toxicological profile of their breakdown products, particularly aromatic amines, which can be formed under reductive conditions.

-

p-Toluenesulfonamide: This compound is classified as "not readily biodegradable" but is considered to have low environmental risk. It has shown no genotoxic effects, and a NOAEL for reproductive toxicity has been established at 300 mg/kg/day[2].

Experimental Protocols (Based on Analogue Data)

Detailed experimental protocols for the cited analogue data are not fully available in the public domain. However, the methodologies can be generally described based on standard OECD guidelines.

Acute Oral Toxicity (Analogue: C.I. Acid Red 14)

This test is likely performed according to OECD Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method) .

Caption: Workflow for an acute oral toxicity study.

Aquatic Toxicity with Daphnia magna (Analogue: C.I. Acid Red 14)

This test is likely performed according to OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test) .

Caption: Experimental workflow for Daphnia magna acute toxicity testing.

Logical Relationships in Hazard Assessment

The overall hazard assessment for an azo dye like this compound involves considering the parent compound's toxicity and the potential for it to break down into more hazardous aromatic amines.

Caption: Logical relationship in the hazard assessment of azo dyes.

Conclusion and Recommendations

Due to the significant data gaps for this compound, a definitive assessment of its ecological and toxicological profile is not possible. The analogue data presented in this guide suggests that this compound likely has low acute mammalian toxicity. However, there are potential concerns regarding its aquatic toxicity, particularly to algae, and the genotoxicity of its potential breakdown products.

For a comprehensive risk assessment, the following experimental data for this compound are critically needed:

-

Ecotoxicological data: Acute and chronic toxicity studies on fish, daphnia, and algae.

-

Environmental fate data: Studies on biodegradability (both aerobic and anaerobic) and bioaccumulation potential.

-

Toxicological data: In vitro genotoxicity assays (e.g., Ames test, micronucleus test) and repeated dose toxicity studies.

Until such data becomes available, it is recommended to handle this compound with caution, assuming a potential for environmental persistence and the formation of hazardous breakdown products. Appropriate measures should be taken to minimize its release into the environment.

References

- 1. macsenlab.com [macsenlab.com]

- 2. ec.europa.eu [ec.europa.eu]

- 3. Acid Red 18 CAS#: 2611-82-7 [m.chemicalbook.com]

- 4. 4. Environmental Hazard Assessment of Azo-colorants, Danish Environmental Protection Agency [www2.mst.dk]

- 5. Degradation of azo dye Acid Red 14 (AR14) from aqueous solution using H2 O2 /nZVI and S2 O8 2- /nZVI processes in the presence of UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The decoloration and mineralization of azo dye C.I. Acid Red 14 by sonochemical process: rate improvement via Fenton's reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ecotoxic potential of a presumably non-toxic azo dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Accumulation of Acid Orange 7, Acid Red 18 and Reactive Black 5 by growing Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dyeing Polyamide Fabrics with Acid Red 249

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dyeing of polyamide fabrics with Acid Red 249. It includes comprehensive application notes, experimental procedures, and data presentation to ensure reproducibility and accurate results in a laboratory setting.

Introduction

This compound, also known as Weak Acid Brilliant Red B, is a single azo class anionic dye.[1][2] It is utilized in the dyeing and printing of protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2][3][4] The process of dyeing polyamide fibers with acid dyes is governed by the electrostatic attraction between the anionic sulfonate groups of the dye and the protonated amino end groups of the polyamide fiber under acidic conditions.[5][6][7] Precise control of dyeing parameters such as pH, temperature, and time is crucial for achieving optimal color yield, levelness, and fastness properties.[7][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the dyeing of polyamide fabrics with this compound.

Table 1: Dyeing Process Parameters

| Parameter | Value | Notes |

| Dye Concentration (% owf*) | 0.5 - 2.0% | Dependent on the desired shade depth. |

| Liquor Ratio | 1:20 - 1:50 | A 1:20 ratio is suitable for heavier fabrics, while a 1:50 ratio is for lighter fabrics.[10] |

| pH | 4.0 - 6.0 | The pH should be gradually lowered during the dyeing process to control dye uptake.[7] |

| Leveling Agent | 1 g/L | Anionic or non-ionic leveling agents are recommended to ensure even dye distribution.[9][11] |

| Acid Donor | 1 g/L Acetic Acid or Formic Acid | Used to adjust and maintain the acidic pH of the dyebath.[11] |

| Electrolyte (Glauber's Salt) | 5% | Acts as a retarding agent to promote level dyeing.[5] |

| Initial Temperature | 40°C | Dyeing starts at a low temperature to allow for even dye migration.[9] |

| Dyeing Temperature | 90 - 100°C | The temperature is gradually raised to the boiling point for dye fixation.[8][9] |

| Dyeing Time | 30 - 60 minutes | The duration at the final dyeing temperature to ensure complete dye penetration and fixation.[9] |

*% owf: on the weight of the fabric

Table 2: Fastness Properties of this compound on Polyamide

| Fastness Test | Standard | Expected Rating (1-5 Scale) |

| Washing Fastness | ISO 105-C06 | 3-4 |

| Light Fastness | ISO 105-B02 | 4-5 |

| Rubbing Fastness (Crocking) | ISO 105-X12 | Dry: 4, Wet: 3-4 |

| Perspiration Fastness | ISO 105-E04 | 3-4 |

Experimental Protocols

Materials and Reagents

-

Polyamide fabric (prepared for dyeing)

-

This compound (C.I. 18134)

-

Acetic Acid (CH₃COOH) or Formic Acid (HCOOH)

-

Anionic or non-ionic leveling agent

-

Glauber's Salt (Sodium Sulfate, Na₂SO₄)

-

Distilled water

Dyeing Protocol

-

Preparation of Dyebath:

-

Calculate the required amount of water for the desired liquor ratio (e.g., for a 10 g fabric sample at a 1:20 ratio, 200 mL of water is needed).

-

In a beaker, dissolve the calculated amount of leveling agent (e.g., 1 g/L) and Glauber's Salt (e.g., 5% owf) in distilled water at room temperature.

-

Adjust the initial pH of the dyebath to approximately 6.5-7.0 using a dilute solution of acetic acid or an appropriate buffer.[7]

-

-

Dyeing Procedure:

-

Introduce the pre-wetted polyamide fabric into the dyebath.

-

Start heating the dyebath and raise the temperature to 40°C.

-

Run the fabric in the blank bath for 10 minutes to ensure even wetting and chemical distribution.

-

Add the pre-dissolved this compound dye solution to the dyebath.

-

Gradually increase the temperature to 90-98°C at a rate of 1-2°C per minute.[7]

-

During the temperature rise, slowly add a dilute solution of acetic acid or formic acid to gradually lower the pH to the target range of 4.0-5.0.[7]

-

Hold the temperature at 90-98°C for 30-60 minutes, ensuring the fabric is continuously agitated for level dyeing.[9]

-

-

Rinsing and After-treatment:

-

After the dyeing time is complete, cool the dyebath down to 60-70°C.

-

Remove the dyed fabric and rinse it thoroughly with cold water until the water runs clear.

-

Perform a wash with a non-ionic detergent (e.g., 1 g/L) at 60°C for 15 minutes to remove any unfixed dye.

-

Rinse the fabric again with cold water.

-

Squeeze the excess water and air-dry the fabric at a temperature not exceeding 60°C.[12]

-

Fastness Testing Protocols

-

A specimen of the dyed fabric is stitched together with a multi-fiber strip.

-

The composite sample is washed in a solution containing a standard detergent at a specified temperature (e.g., 60°C) for a set duration in a wash wheel or similar apparatus.[13]

-

After washing, the sample is rinsed and dried.

-

The change in color of the dyed fabric and the staining of the adjacent multi-fiber strip are assessed using grey scales.

-

A specimen of the dyed fabric is exposed to a controlled artificial light source (Xenon arc lamp) that simulates natural daylight.[14][15]

-

Simultaneously, a set of blue wool standards with known lightfastness ratings are exposed under the same conditions.[14]

-

The fading of the test specimen is compared to the fading of the blue wool standards to determine the lightfastness rating.[14]

Visualizations

Caption: Workflow for dyeing polyamide fabric with this compound.

Caption: Ionic interaction between this compound and polyamide fiber.

References

- 1. This compound|CAS NO.6416-66-6 [chinainterdyes.com]

- 2. China this compound Suppliers, Manufacturers, Factory - Wholesale Price - TIANYA [dyesupplier.com]

- 3. This compound - Weak Acid Brilliant Red B - from Emperor Chem [emperordye.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. textilelearner.net [textilelearner.net]

- 6. livetoplant.com [livetoplant.com]

- 7. Nylon Fabric Dyes | 2 Secrets for Deep & Level Dyeing [vietextile.com]

- 8. Factors Influencing the Dyeing of Nylon with Acid Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 9. Application of Acid Dyes in Nylon Fiber Dyeing - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]

- 10. Reasons and measures for common dyeing problems of nylon - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 11. textilestudycenter.com [textilestudycenter.com]

- 12. chiuvention.com [chiuvention.com]

- 13. researchgate.net [researchgate.net]

- 14. textileengineering.net [textileengineering.net]

- 15. testextextile.com [testextextile.com]

Application Notes and Protocols for Acid Red 249 in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 249, also known as Tracid Brilliant Red B, is a weak acid dye belonging to the azo class.[1] While its primary documented use is in the textile industry for dyeing protein fibers like wool and silk, its chemical properties as an anionic dye suggest its potential for application as a biological stain in microscopy.[1][2] Acid dyes, in general, are utilized in histology to stain basic cellular components, such as the cytoplasm and connective tissues.[3][4]

This document provides detailed theoretical application notes and experimental protocols for the use of this compound as a counterstain in standard histological preparations. It is important to note that as of this writing, there is a lack of specific published literature on the use of this compound as a biological stain. Therefore, the following protocols are based on the general principles of acid dye staining and adapted from established methods like the Hematoxylin (B73222) and Eosin (H&E) and Masson's Trichrome stains.[5][6] Researchers should consider these protocols as a starting point and perform optimization to suit their specific tissues and research needs.

Physicochemical Properties of this compound

A summary of the key properties of this compound is provided below. Understanding these characteristics is crucial for preparing staining solutions and ensuring the consistency of staining.

| Property | Value | Reference |